molecular formula C13H21BN2O2 B13694584 N,N-Dimethylpyridin-4-amine-2-boronic Acid Pinacol Ester

N,N-Dimethylpyridin-4-amine-2-boronic Acid Pinacol Ester

Cat. No.: B13694584
M. Wt: 248.13 g/mol
InChI Key: JCJAXHWILUQTFZ-UHFFFAOYSA-N
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Description

N,N-Dimethylpyridin-4-amine-2-boronic Acid Pinacol Ester (CAS: 1171893-03-0) is a boronic ester derivative featuring a pyridine core substituted with a dimethylamine group at the 4-position and a pinacol-protected boronic acid moiety at the 2-position. Key synonyms include 6-(Dimethylamino)pyridin-3-ylboronic acid pinacol ester and 2-(Dimethylamino)pyridine-5-boronic acid pinacol ester . The compound is synthesized with a purity of 95% and is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures critical in pharmaceutical and materials science applications .

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-9-10(16(5)6)7-8-15-11/h7-9H,1-6H3

InChI Key

JCJAXHWILUQTFZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester typically involves the reaction of N,N-dimethylpyridin-4-amine with a boronic acid derivative in the presence of a pinacol ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production required in various industrial applications.

Mechanism of Action

The mechanism of action of N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the transfer of the organic moiety to the palladium center, enabling the coupling reaction.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

  • N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1218791-46-8): Features a pyrimidine ring with a diethylamino group at the 2-position.
  • 2-(Methylamino)pyrimidine-5-boronic Acid Pinacol Ester (CAS: N/A): Substitution with a methylamino group introduces moderate electron-donating effects but retains lower reactivity than pyridine-based analogs due to pyrimidine’s dual nitrogen atoms .

Substituent Position and Functional Groups

  • N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine (CAS: N/A): Contains a methyl group at the 3-position instead of dimethylamine at the 4-position. This positional isomerism may sterically hinder coupling reactions or alter regioselectivity .
  • 2-Methoxy-5-(dioxaborolan-2-yl)-3-pyridinamine (CAS: 893440-50-1): A methoxy group at the 2-position and an amino group at the 3-position create a mixed electronic profile (electron-withdrawing methoxy vs. electron-donating amine), influencing reactivity and solubility .

Reactivity in Cross-Coupling Reactions

Compound Name Substituents Heterocycle Reactivity Notes Reference
N,N-Dimethylpyridin-4-amine-2-boronic Acid Pinacol Ester 4-(N,N-dimethylamino), 2-boronic ester Pyridine High reactivity due to strong electron donation from dimethylamino group
N,N-Diethylpyrimidin-2-amine-5-boronic Ester 2-(N,N-diethylamino), 5-boronic ester Pyrimidine Reduced reactivity from electron-deficient pyrimidine core
1-Boc-1,2,5,6-tetrahydropyridine-4-boronic Ester Boc-protected amine, 4-boronic ester Tetrahydropyridine Steric protection from Boc group enhances stability but may slow coupling
  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound provides stronger electron donation than methoxy () or halogenated substituents (), facilitating oxidative addition in palladium-catalyzed reactions .
  • Stability Under Reaction Conditions: Boc-protected analogs (e.g., ) exhibit enhanced stability under basic conditions but require deprotection steps, whereas the dimethylamino group in the target compound avoids this limitation .

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